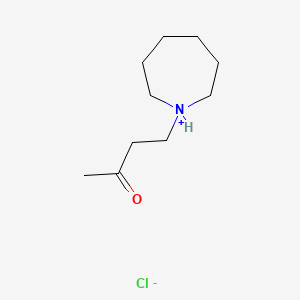
4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepan-1-ium-1-yl)butan-2-one chloride is a chemical compound with the molecular formula C10H20ClNO It is known for its unique structure, which includes an azepane ring, a butanone group, and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ium-1-yl)butan-2-one chloride typically involves the reaction of azepane with butanone under specific conditions. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the chloride salt. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of 4-(azepan-1-ium-1-yl)butan-2-one chloride may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(azepan-1-ium-1-yl)butan-2-one chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(azepan-1-ium-1-yl)butan-2-one chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(azepan-1-ium-1-yl)butan-2-one chloride involves its interaction with specific molecular targets. The azepane ring and butanone group can interact with enzymes and receptors, leading to various biological effects. The chloride ion may also play a role in the compound’s activity by influencing its solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(azepan-1-yl)butanoic acid
- 4-(hexahydro-1H-azepin-1-yl)butan-2-one
- 2-(azepan-1-ylmethyl)-1-(4-methylphenyl)butan-1-one
Uniqueness
4-(azepan-1-ium-1-yl)butan-2-one chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride ion enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
111472-70-9 |
|---|---|
Fórmula molecular |
C10H20ClNO |
Peso molecular |
205.72 g/mol |
Nombre IUPAC |
4-(azepan-1-ium-1-yl)butan-2-one;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(12)6-9-11-7-4-2-3-5-8-11;/h2-9H2,1H3;1H |
Clave InChI |
INUXMLQXVLOVNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC[NH+]1CCCCCC1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















